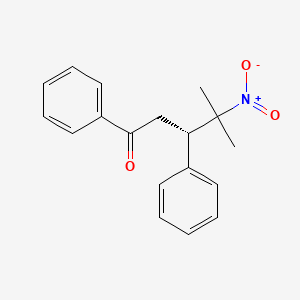
(S)-beta-Phenyl-gamma-nitro-gamma-methylvalerophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-beta-Phenyl-gamma-nitro-gamma-methylvalerophenone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenyl group, a nitro group, and a methyl group attached to a valerophenone backbone, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-beta-Phenyl-gamma-nitro-gamma-methylvalerophenone typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by selective reduction and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-beta-Phenyl-gamma-nitro-gamma-methylvalerophenone undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different nitrogen-containing functional groups.
Reduction: The nitro group can be reduced to an amine under specific conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while oxidation can produce various nitrogen oxides.
Wissenschaftliche Forschungsanwendungen
(S)-beta-Phenyl-gamma-nitro-gamma-methylvalerophenone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (S)-beta-Phenyl-gamma-nitro-gamma-methylvalerophenone exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular pathways and enzyme activities. The phenyl group may interact with hydrophobic regions of proteins, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-beta-Phenyl-gamma-nitro-gamma-methylvalerophenone: The enantiomer of the compound, differing in stereochemistry.
beta-Phenyl-gamma-nitrovalerophenone: Lacks the methyl group, resulting in different chemical properties.
gamma-Nitrovalerophenone: Lacks both the phenyl and methyl groups, leading to distinct reactivity and applications.
Eigenschaften
CAS-Nummer |
189814-64-0 |
|---|---|
Molekularformel |
C18H19NO3 |
Molekulargewicht |
297.3 g/mol |
IUPAC-Name |
(3S)-4-methyl-4-nitro-1,3-diphenylpentan-1-one |
InChI |
InChI=1S/C18H19NO3/c1-18(2,19(21)22)16(14-9-5-3-6-10-14)13-17(20)15-11-7-4-8-12-15/h3-12,16H,13H2,1-2H3/t16-/m0/s1 |
InChI-Schlüssel |
VEXAKCOKTKNMLZ-INIZCTEOSA-N |
Isomerische SMILES |
CC(C)([C@@H](CC(=O)C1=CC=CC=C1)C2=CC=CC=C2)[N+](=O)[O-] |
Kanonische SMILES |
CC(C)(C(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3R)-1,2-Diphenyl-3-[2-(trimethylsilyl)ethenyl]aziridine](/img/structure/B15163254.png)
![3-[2-(4-Hydroxyanilino)ethyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B15163267.png)
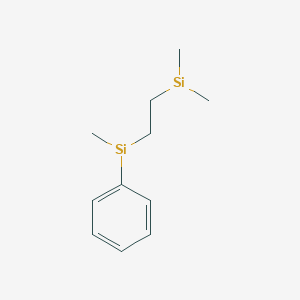

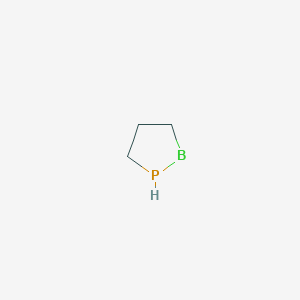
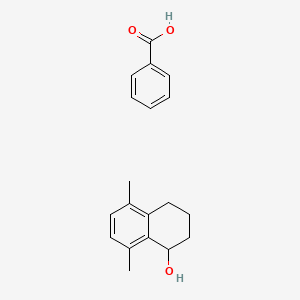

![Ethyl [(6-chlorohexyl)oxy]acetate](/img/structure/B15163298.png)
![1-Fluoro-2-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B15163305.png)


![6-Methoxy-11-phenoxy-5lambda~4~-benzo[b]thioxanthene-5,12-dione](/img/structure/B15163312.png)
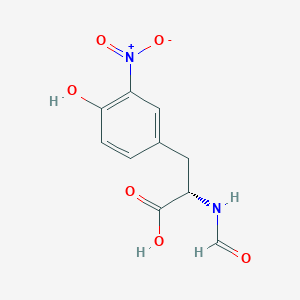
![Methyl 3-[4-(benzyloxy)-2-hydroxyphenyl]prop-2-enoate](/img/structure/B15163342.png)
